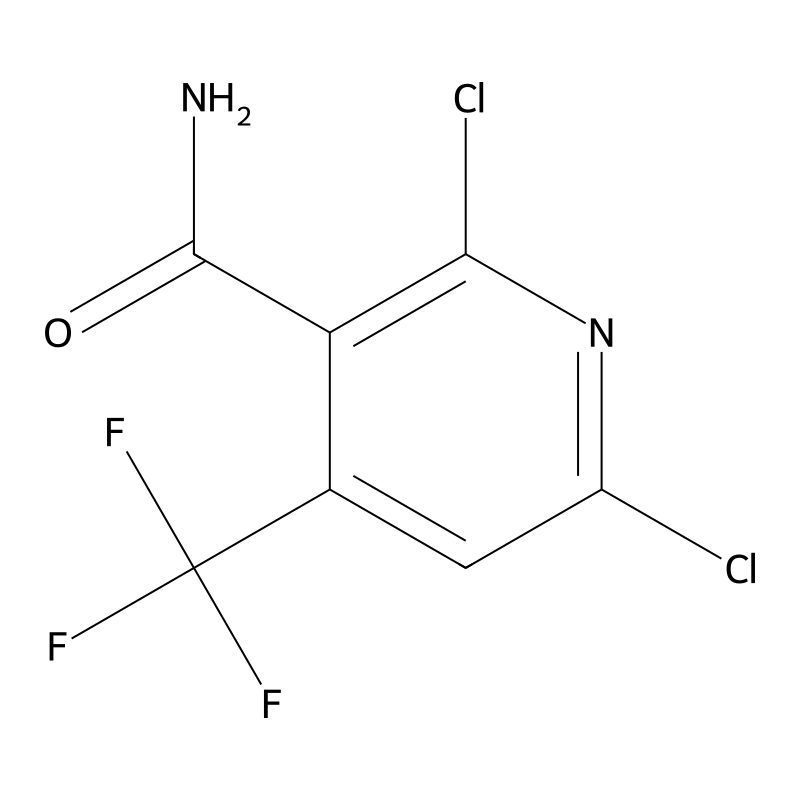2,6-Dichloro-4-(trifluoromethyl)nicotinamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,6-Dichloro-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H4Cl2F3N and a molecular weight of approximately 244.0 g/mol. This compound features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions, and a trifluoromethyl group at the 4 position, contributing to its unique chemical properties. The presence of these substituents enhances its lipophilicity and biological activity, making it a subject of interest in various fields such as medicinal chemistry and agrochemicals .
- Oxidation: The amide group can be oxidized to yield corresponding carboxylic acids.
- Reduction: The amide can be reduced to form primary amines or alcohols.
- Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions- Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: Sodium borohydride or lithium aluminum hydride serves as reducing agents.
- Substitution: Nucleophiles like amines or thiols can react under basic conditions to replace chlorine atoms.
2,6-Dichloro-4-(trifluoromethyl)nicotinamide exhibits significant biological activity, particularly in enzyme inhibition. Its structural similarity to biologically active compounds allows it to interact with various molecular targets, including enzymes and receptors. Notably, it has been studied for its potential as a palm site inhibitor of Hepatitis C virus NS5B polymerase, indicating its relevance in antiviral drug development .
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide typically involves several steps:
- Chlorination: Nicotinamide is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 6 positions.
- Trifluoromethylation: The chlorinated intermediate is then reacted with trifluoromethylating agents (e.g., trifluoromethyl iodide) to introduce the trifluoromethyl group at the 4 position .
This compound has diverse applications across multiple fields:
- Medicinal Chemistry: Acts as a precursor in synthesizing pharmaceutical intermediates and potential drug candidates.
- Agriculture: Used in developing agrochemicals due to its effectiveness against pests and pathogens.
- Research: Serves as a building block for synthesizing more complex organic molecules and studying enzyme interactions .
Research indicates that 2,6-Dichloro-4-(trifluoromethyl)nicotinamide interacts with specific enzymes and receptors, potentially modulating their activity. The trifluoromethyl group enhances its binding affinity to biological targets, making it an important compound for further pharmacological studies. Interaction studies have highlighted its role in inhibiting viral polymerases and other critical enzymes involved in disease processes.
Several compounds share structural similarities with 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-4-(trifluoromethyl)nicotinamide | One chlorine atom instead of two | Lower lipophilicity compared to the target compound |
| 3,5-Dichloro-4-(trifluoromethyl)nicotinamide | Different positioning of chlorine atoms | Different biological activity profile |
| Nicotinamide | No halogen substitution | Less potent in enzyme inhibition |
| 2,6-Dichloro-nicotinic acid | Lacks the trifluoromethyl group | More hydrophilic, different applications |
The unique combination of two chlorine atoms and a trifluoromethyl group at specific positions distinguishes 2,6-Dichloro-4-(trifluoromethyl)nicotinamide from these similar compounds, contributing to its unique reactivity and biological profile .
XLogP3
GHS Hazard Statements
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








